

But-2-yne-1,4-diol: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *But-2-yne-1,1-diol*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

But-2-yne-1,4-diol is a highly versatile and reactive bifunctional molecule that serves as a valuable C4 building block in a wide array of organic syntheses. Its unique structure, featuring a central carbon-carbon triple bond flanked by two primary hydroxyl groups, allows for a diverse range of chemical transformations. This document provides an overview of its applications in the synthesis of key intermediates and complex molecules, complete with detailed experimental protocols.

Catalytic Hydrogenation: Access to Saturated and Unsaturated Diols

The selective hydrogenation of the alkyne moiety in but-2-yne-1,4-diol provides access to either *cis*-2-butene-1,4-diol, a valuable precursor for various polymers and pharmaceuticals, or 1,4-butanediol, a widely used industrial solvent and monomer. The selectivity of the reaction is highly dependent on the choice of catalyst and reaction conditions.

Quantitative Data for Catalytic Hydrogenation

Product	Catalyst	Pressure (MPa)	Temperature (°C)	Solvent	Conversion (%)	Selectivity (%)	Reference
cis-2-Butene-1,4-diol	5% Pd/CaCO ₃ (Lindlar catalyst)	0.1 (H ₂)	25	Methanol	>95	>95	[1]
cis-2-Butene-1,4-diol	0.5 wt% Pt/SiC	1 (H ₂)	100	Water	96	~96	[1]
1,4-Butanediol	Raney Nickel	10-20 (H ₂)	100-150	Water	~100	>95	[2]
1,4-Butanediol	Pd nanoparticles on polymeric resin	0.3 (H ₂)	45	Water	100	100	[2]

Experimental Protocol: Selective Hydrogenation to cis-2-Butene-1,4-diol

Objective: To selectively hydrogenate but-2-yne-1,4-diol to cis-2-butene-1,4-diol.

Materials:

- But-2-yne-1,4-diol
- 5% Pd/CaCO₃ (Lindlar's catalyst)
- Methanol
- Hydrogen gas
- Parr hydrogenation apparatus or similar

- Standard laboratory glassware
- Filtration apparatus

Procedure:

- In a suitable pressure vessel, dissolve but-2-yne-1,4-diol (1 equivalent) in methanol.
- Add Lindlar's catalyst (typically 1-5 mol% of palladium relative to the substrate).
- Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
- Pressurize the vessel with hydrogen to 0.1 MPa.
- Stir the reaction mixture vigorously at room temperature (25 °C).
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product.
- Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
- Filter the reaction mixture through a pad of celite to remove the catalyst.
- Rinse the filter cake with methanol.
- Concentrate the filtrate under reduced pressure to yield cis-2-butene-1,4-diol.

Synthesis of Heterocyclic Compounds

But-2-yne-1,4-diol and its derivatives are excellent precursors for the synthesis of various heterocyclic compounds, including furans and pyridines (a core component of Vitamin B6).

Synthesis of Furan Derivatives

The oxidation of cis-2-butene-1,4-diol, readily obtained from but-2-yne-1,4-diol, provides a straightforward route to furan.

Experimental Protocol: Synthesis of Furan from cis-2-Butene-1,4-diol

Objective: To synthesize furan by the oxidative cyclization of cis-2-butene-1,4-diol.[\[3\]](#)

Materials:

- cis-2-Butene-1,4-diol
- Sodium dichromate dihydrate
- Concentrated sulfuric acid
- Water
- Standard distillation apparatus
- Dropping funnel
- Heating mantle

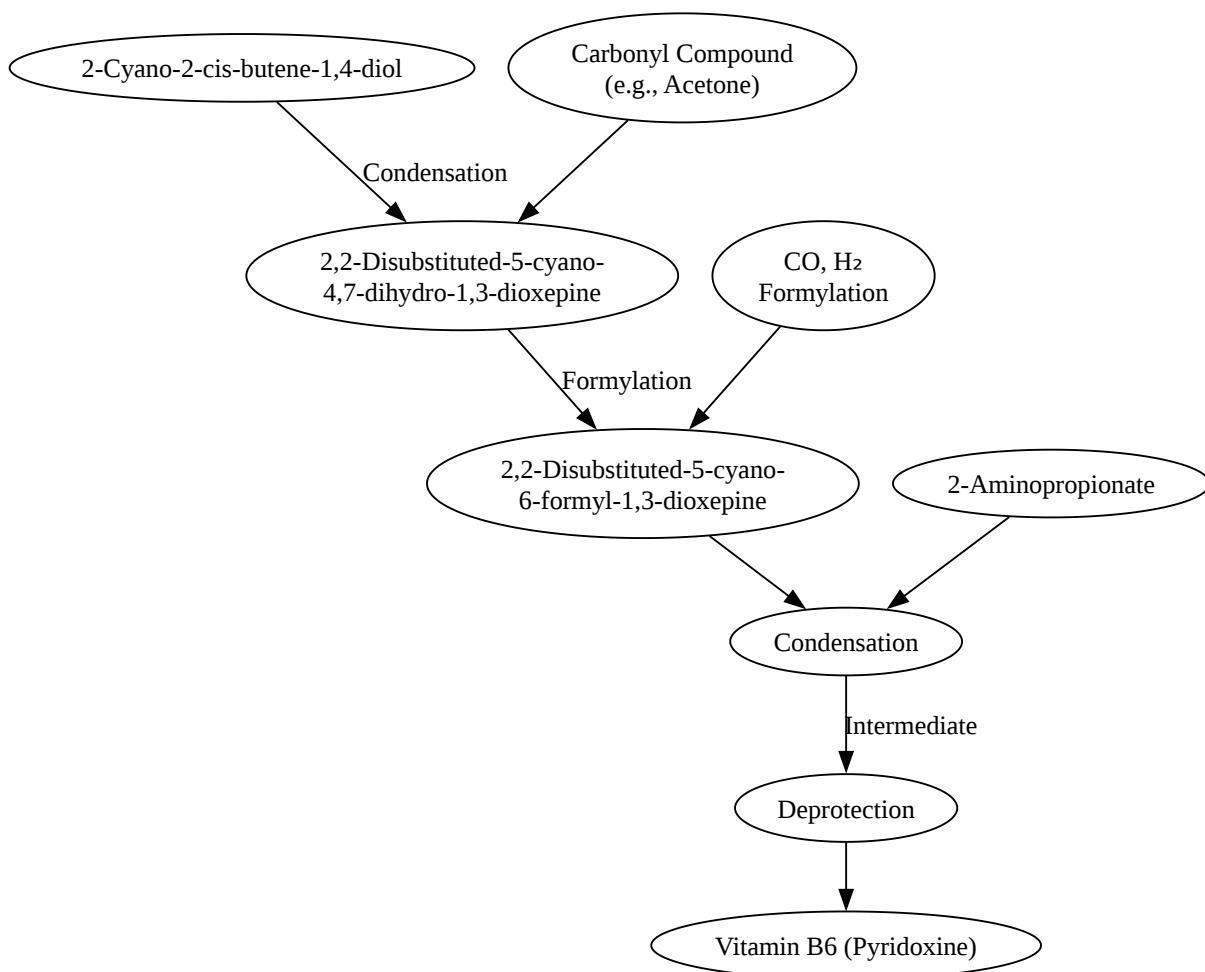
Procedure:

- In a 250 mL reaction flask, place cis-2-butene-1,4-diol (20.0 g) and water (40 mL).
- Heat the mixture rapidly to 90 °C.
- Prepare a solution of sodium dichromate dihydrate (30.0 g) in aqueous sulfuric acid (20 g of concentrated sulfuric acid in 70 mL of water).
- Discontinue heating the reaction flask and add the dichromate solution dropwise with efficient stirring, maintaining the reaction temperature at 90-92 °C. A mixture of furan and water will begin to distill.
- The addition should be complete in approximately 10 minutes.
- After the addition is complete, heat the reaction mixture to 100 °C for 2-5 minutes to ensure the reaction goes to completion.

- Collect the distillate, which will consist of a layer of furan and a layer of water.
- Separate the furan layer. The reported yield is approximately 62%.[\[3\]](#)

Synthesis of Vitamin B6 (Pyridoxine) Precursor

A derivative of cis-2-butene-1,4-diol, 2-cyano-2-cis-butene-1,4-diol, can serve as a key starting material in an environmentally friendly synthesis of Vitamin B6.[\[4\]](#)



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Polymer Synthesis: Building Block for Polyesters

But-2-yne-1,4-diol and its hydrogenated derivatives can be used as diol monomers in polycondensation reactions with dicarboxylic acids to produce polyesters with a range of properties. The unsaturation in the polymer backbone, when but-2-yne-1,4-diol or 2-butene-1,4-diol is used, allows for further functionalization or cross-linking.

Quantitative Data for Polyester Synthesis

Diol Monomer	Dicarboxyli c Acid Dichloride	Polymer	Mn (Da)	Melting Temp (°C)	Reference
But-2-yne-1,4-diol	Succinyl chloride	Poly(butynylene succinate)	up to 20,000	-	[5]
But-2-yne-1,4-diol	Adipoyl chloride	Poly(butynylene adipate)	up to 20,000	50-90	[5]
But-2-yne-1,4-diol	Sebacoyl chloride	Poly(butynylene sebacate)	up to 20,000	50-90	[5]

Experimental Protocol: Synthesis of Poly(butynylene sebacate)

Objective: To synthesize a polyester via polycondensation of but-2-yne-1,4-diol and sebacoyl chloride.[5]

Materials:

- But-2-yne-1,4-diol
- Sebacoyl chloride
- Pyridine (anhydrous)
- Dichloromethane (anhydrous)

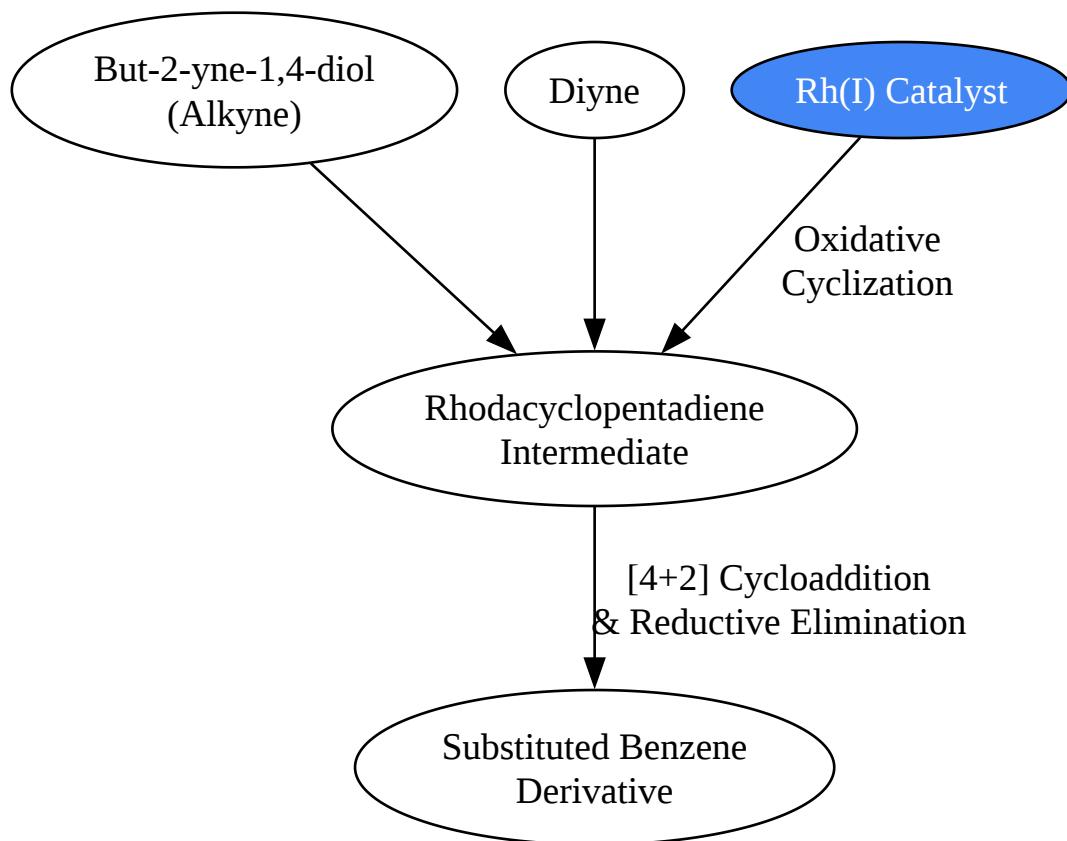
- Standard laboratory glassware for inert atmosphere reactions
- Magnetic stirrer

Procedure:

- In a flame-dried, two-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve but-2-yne-1,4-diol (1 equivalent) and anhydrous pyridine (2 equivalents) in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of sebacoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred solution of the diol and pyridine.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
- Pour the reaction mixture into a large volume of methanol to precipitate the polymer.
- Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.
- Characterize the polymer by size exclusion chromatography (SEC) to determine the molecular weight and by differential scanning calorimetry (DSC) to determine the melting temperature.

Cycloaddition Reactions: Formation of Carbocyclic Systems

But-2-yne-1,4-diol can participate in transition metal-catalyzed cycloaddition reactions to construct complex carbocyclic frameworks. A notable example is the rhodium-catalyzed [2+2+2] cycloaddition with diynes to form highly substituted benzene derivatives.[\[6\]](#)[\[7\]](#)



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Experimental Protocol: Rhodium-Catalyzed [2+2+2] Cycloaddition

Objective: To synthesize a substituted benzene derivative via a rhodium-catalyzed [2+2+2] cycloaddition of a diyne and but-2-yne-1,4-diol.^[6]

Materials:

- A suitable diyne (e.g., 1,7-octadiyne)
- But-2-yne-1,4-diol
- $[\text{Rh}(\text{cod})_2]\text{BF}_4$ (cod = 1,5-cyclooctadiene)
- Triphenylphosphine (PPh_3)
- Anhydrous, degassed solvent (e.g., 1,2-dichloroethane)

- Schlenk flask and standard inert atmosphere techniques

Procedure:

- In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine the diyne (1 equivalent), but-2-yne-1,4-diol (1.2 equivalents), $[\text{Rh}(\text{cod})_2]\text{BF}_4$ (5 mol%), and PPh_3 (10 mol%).
- Add the anhydrous, degassed solvent via syringe.
- Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Concentrate the mixture under reduced pressure.
- Purify the residue by column chromatography on silica gel to isolate the substituted benzene derivative.

These examples highlight the broad utility of but-2-yne-1,4-diol as a foundational building block in organic synthesis, enabling the efficient construction of a diverse range of valuable molecules. The protocols provided serve as a starting point for researchers to explore and adapt these transformations for their specific synthetic goals.

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- To cite this document: BenchChem. [But-2-yne-1,4-diol: A Versatile Building Block in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8596361#but-2-yne-1-4-diol-in-organic-synthesis-as-a-building-block>]

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